REACTION_CXSMILES
|
CC[O:3][CH2:4][CH3:5].[Br:6][C:7]1[CH:14]=[CH:13][C:10](C=O)=[CH:9][CH:8]=1.[CH2:15]1[CH2:19]O[CH2:17][CH2:16]1>>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([CH:4]([OH:3])[CH2:5][CH2:19][CH2:15][CH2:16][CH3:17])=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
9.953 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by addition of 200 mL saturated ammonium chloride solution
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Type
|
EXTRACTION
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Details
|
The resulting mixture was extracted with ethyl acetate (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ethyl acetate solution was dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography on silica gel
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(CCCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.501 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |